MM-401 Tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route for MM-401 (TFA) involves the preparation of the core structure followed by the introduction of functional groups necessary for its activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically greater than 99% .
Industrial production methods for MM-401 (TFA) are also not widely available in the public domain. The compound is usually produced in research laboratories and supplied by chemical companies specializing in bioactive molecules .
Chemical Reactions Analysis
MM-401 (TFA) primarily undergoes interactions that inhibit the MLL1-WDR5 interaction. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its role as an inhibitor. The major product formed from its interaction is the inhibition of MLL1 activity, leading to cell cycle arrest, apoptosis, and differentiation .
Common reagents and conditions used in these reactions include the compound itself at various concentrations (10, 20, 40 µM) and incubation times (48 hours) to observe its effects on cell lines .
Scientific Research Applications
MM-401 (TFA) has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of MLL1 H3K4 methyltransferase activity.
Biology: It is utilized to understand the role of MLL1 in cell cycle regulation, apoptosis, and differentiation.
Medicine: MM-401 (TFA) is significant in the research of MLL leukemia, providing insights into potential therapeutic approaches.
Industry: The compound is used in the development of new drugs targeting MLL1-related pathways
Mechanism of Action
MM-401 (TFA) exerts its effects by specifically inhibiting the MLL1 H3K4 methyltransferase activity. It blocks the interaction between MLL1 and WDR5, which is crucial for the assembly of the MLL1 complex. This inhibition leads to a decrease in H3K4 methylation, resulting in cell cycle arrest, apoptosis, and differentiation .
The molecular targets involved include MLL1 and WDR5, and the pathways affected are those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
MM-401 (TFA) is unique in its specific inhibition of MLL1 H3K4 methyltransferase activity. Similar compounds include:
MM-102: Another MLL1 inhibitor that blocks the MLL1-WDR5 interaction.
MI-2: An inhibitor of the menin-MLL interaction.
EPZ-5676: A DOT1L inhibitor that targets a different methyltransferase involved in MLL leukemia
MM-401 (TFA) stands out due to its high specificity and potency in inhibiting MLL1 activity, making it a valuable tool in leukemia research .
Biological Activity
MM-401 Tfa, a potent selective inhibitor of the histone H3K4 methyltransferase MLL1, has garnered attention for its potential therapeutic applications, particularly in the treatment of mixed-lineage leukemia (MLL). This article delves into the biological activity of MM-401, supported by data tables and research findings.
Overview of this compound
- Chemical Structure : MM-401 is characterized by its ability to disrupt the interaction between MLL1 and WDR5, which is critical for MLL1's methyltransferase activity.
- CAS Number : 1442106-10-6
- Molecular Weight : Not available in current literature.
MM-401 operates by inhibiting the WDR5-MLL1 interaction with an IC50 value of 0.9 nM , demonstrating a high binding affinity to WDR5 with a Ki value of < 1 nM . This inhibition leads to a significant reduction in MLL1-dependent H3K4 methylation, which is crucial in various cellular processes, including gene expression and cell cycle regulation.
Biological Activity Data
The biological activity of MM-401 has been assessed through various in vitro studies, particularly focusing on its effects on MLL leukemia cells. The following table summarizes key findings:
Study Parameter | Concentration (μM) | Duration (h) | Observed Effect |
---|---|---|---|
Apoptosis Analysis | 20, 40 | 48 | Induction of apoptosis in MLL-AF9 cells |
Cell Cycle Analysis | 10, 20, 40 | 48 | G1 arrest observed in MLL-AF9 cells |
RT-PCR Expression Analysis | 20 | 48 | Downregulation of HoxA genes, especially Hoxa9 and Hoxa10 |
Study on Cell Cycle Arrest and Apoptosis
In a critical study examining the effects of MM-401 on MLL leukemia cells, researchers found that treatment with concentrations ranging from 10 to 40 μM resulted in significant cell cycle arrest and apoptosis. Specifically, there was a marked increase in G1 phase stasis in MLL-AF9 cells treated with MM-401 for 48 hours . The study concluded that MM-401 effectively induces apoptosis through mechanisms involving the inhibition of the MLL1-WDR5 complex .
Transcriptomic Analysis
Further investigations into the transcriptomic changes induced by MM-401 revealed alterations similar to those observed with complete MLL1 deletion. Notably, the expression levels of several HoxA genes were dramatically diminished following treatment with MM-401, indicating its role in modulating gene expression patterns associated with leukemia .
Comparative Studies
A comparison of MM-401's effects with other known inhibitors has highlighted its specificity. Unlike other methyltransferase inhibitors that may affect multiple targets, MM-401 selectively inhibits MLL1 without significantly impacting other members of the MLL family. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Properties
Molecular Formula |
C31H47F3N8O7 |
---|---|
Molecular Weight |
700.7 g/mol |
IUPAC Name |
N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H46N8O5.C2HF3O2/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31;3-2(4,5)1(6)7/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33);(H,6,7)/t20-,21-,22+,29+;/m0./s1 |
InChI Key |
UCPNHHHBFDAYBP-HXXCMCGZSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.